N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide, also known as AG490, is a selective inhibitor of Janus kinase 2 (JAK2) and has been widely studied for its potential therapeutic applications. JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines and growth factors. Therefore, AG490 has been investigated for its potential in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The inhibition of JAK2 signaling leads to the suppression of cytokine and growth factor signaling pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide also suppresses the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide in lab experiments is its selectivity for JAK2. This allows for the specific inhibition of JAK2 signaling without affecting other signaling pathways. However, a limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide. One potential area is the development of more potent and selective JAK2 inhibitors. Another direction is the investigation of the combination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide in the treatment of neurodegenerative diseases warrants further investigation.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has also been investigated for its potential in treating inflammatory disorders, such as rheumatoid arthritis, and autoimmune diseases, such as multiple sclerosis.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydroindole-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c22-17(19-8-7-12-3-1-2-4-14(12)19)18-13-5-6-15-16(11-13)21-10-9-20-15/h1-6,11H,7-10H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUKSHPFUMJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-indole-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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